Meclizine dihydrochloride

描述

Meclizine dihydrochloride is a first-generation antihistamine belonging to the piperazine class. It is primarily used for its antiemetic and antivertigo properties, making it effective in the symptomatic treatment of nausea, vomiting, and dizziness associated with motion sickness and vestibular system diseases .

准备方法

合成路线和反应条件

美克利嗪二盐酸盐的合成涉及在碱(如氢氧化钠)存在下,1-(4-氯苯甲酰基)哌嗪与3-甲基苄基氯的反应。反应通常在乙醇或甲醇等有机溶剂中进行回流条件下进行。 然后通过用盐酸处理来纯化产物并将其转化为其二盐酸盐形式 .

工业生产方法

在工业环境中,美克利嗪二盐酸盐的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和连续流系统,以确保生产效率。 最终产品经过严格的质量控制措施,以确保其纯度和功效 .

化学反应分析

Route 1: N-Alkylation Method

- Halogenation : (4-Chlorophenyl)-phenylmethanol reacts with thionyl chloride (SOCl₂) to form the corresponding benzyl chloride.

- Acetylpiperazine Addition : The benzyl chloride intermediate reacts with acetylpiperazine.

- Acid Cleavage : Dilute sulfuric acid (H₂SO₄) removes the acetyl group, generating a free piperazine intermediate.

- N-Alkylation : 3-Methylbenzyl chloride reacts with the piperazine ring, forming meclizine base.

- Salt Formation : The base is treated with hydrochloric acid (HCl) to yield meclizine dihydrochloride .

Route 2: Reductive Alkylation Method

- Reductive Amination : 3-Methylbenzaldehyde undergoes reductive N-alkylation with the piperazine intermediate using hydrogen gas (H₂) and Raney nickel as a catalyst.

- Salt Formation : The product is converted to the dihydrochloride salt .

| Parameter | N-Alkylation Method | Reductive Alkylation Method |

|---|---|---|

| Key Reagent | 3-Methylbenzyl chloride | 3-Methylbenzaldehyde |

| Catalyst | None | Raney nickel |

| Reaction Conditions | Ambient temperature | Hydrogen pressure, elevated temp |

| Yield Optimization | Requires stoichiometric control | Higher selectivity for target |

Metabolic Reactions

Meclizine undergoes hepatic metabolism primarily mediated by cytochrome P450 enzymes:

- Aromatic Hydroxylation : CYP2D6 oxidizes the chlorophenyl ring, forming hydroxylated metabolites .

- Benzylic Oxidation : The methyl group on the benzyl moiety is oxidized to a carboxylic acid derivative .

| Metabolic Pathway | Enzyme | Primary Metabolites | Excretion Route |

|---|---|---|---|

| Aromatic hydroxylation | CYP2D6 | 4-Hydroxy-meclizine | Urine (80%) |

| Benzylic oxidation | CYP2D6 | 3-Methylbenzoic acid conjugate | Feces (20%) |

Thermal Decomposition

Under elevated temperatures (>200°C), this compound decomposes into hazardous byproducts:

- Primary Products : Hydrogen chloride (HCl), nitrogen oxides (NOₓ), and chlorinated aromatic compounds .

- Mechanism : Cleavage of the piperazine ring and degradation of the benzyl groups via radical intermediates.

| Decomposition Stage | Temperature Range | Observed Byproducts |

|---|---|---|

| Initial | 200–250°C | HCl gas, residual carbon |

| Advanced | 250–300°C | NOₓ, polycyclic aromatic hydrocarbons |

Crystallization and Stability

The crystal structure (space group P2₁/c) reveals stabilization via intermolecular interactions:

- Hydrogen Bonding : N–H⋯Cl⁻ interactions between protonated piperazine nitrogens and chloride ions .

- Pi-Stacking : Parallel-displaced and T-shaped interactions between aromatic rings (e.g., chlorophenyl and methylbenzyl groups) .

- Weak Interactions : C–H⋯Cl⁻ bonds contribute to lattice cohesion .

| Interaction Type | Bond Length (Å) | Energy (kcal/mol) | Role in Stability |

|---|---|---|---|

| N–H⋯Cl⁻ | 2.1–2.3 | -5.2 to -7.8 | Primary lattice reinforcement |

| C–H⋯Cl⁻ | 2.5–3.0 | -1.5 to -3.0 | Secondary stabilization |

| Pi-Stacking | 3.4–3.8 | -2.0 to -4.5 | Prevents molecular slippage |

Pharmacological Interactions

While not direct chemical reactions, this compound exhibits competitive binding at the histamine H₁ receptor:

- Inverse Agonism : Displaces histamine by binding to transmembrane domains Trp103, Asp107, and Tyr458 .

- Selectivity : Weak halogen bonding (vs. second-gen antihistamines like levocetirizine) reduces CNS penetration .

Stability in Formulation

This compound tablets (Antivert®) maintain integrity under standard storage conditions:

科学研究应用

Clinical Applications

1.1 Motion Sickness and Vertigo Management

Meclizine is primarily indicated for the symptomatic treatment of motion sickness, characterized by dizziness, nausea, and vomiting. It is also effective in managing vertigo associated with vestibular disorders, such as Meniere's disease. According to guidelines from the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS), meclizine is recommended for suppressing vertigo and nausea in patients with Meniere's disease .

1.2 Off-Label Uses

In addition to its FDA-approved indications, meclizine is used off-label for conditions such as:

- Benign Paroxysmal Positional Vertigo (BPPV) : Meclizine can alleviate symptoms related to BPPV.

- Vestibular Migraine : It has been reported to manage acute attacks effectively.

- Withdrawal Symptoms : A case study highlighted its efficacy in treating severe nausea following the discontinuation of transdermal scopolamine .

Emerging Research Applications

2.1 Achondroplasia Treatment

Recent studies have investigated meclizine's potential in treating achondroplasia, a genetic disorder characterized by abnormal bone growth due to mutations in the FGFR3 gene. Research indicates that meclizine inhibits FGFR3 signaling pathways, promoting bone growth in animal models . A phase 1b clinical trial demonstrated that meclizine was well-tolerated in children with achondroplasia, suggesting its potential as a therapeutic agent for this condition .

2.2 Cardiovascular Preconditioning

Meclizine has been identified as a promising candidate for preemptive prophylaxis in patients at high risk of stroke or myocardial infarction. Its mechanism involves chemical preconditioning that may protect against ischemic damage .

Structural Insights and Mechanisms of Action

Recent advancements in structural biology have provided insights into meclizine's molecular interactions. Studies utilizing microcrystal electron diffraction (MicroED) have elucidated the crystal structure of meclizine dihydrochloride, revealing its binding mechanism to the histamine H1 receptor . This understanding is crucial for optimizing drug design and enhancing therapeutic efficacy.

Case Studies and Clinical Trials

作用机制

美克利嗪二盐酸盐主要通过拮抗组胺H1受体来发挥其作用。通过阻断这些受体,美克利嗪抑制了前庭核到化学感受器触发区和延髓呕吐中心的恶心和呕吐信号传递过程中的信号通路。 此外,美克利嗪可能降低迷路兴奋性和前庭刺激,从而有助于其抗眩晕作用 .

相似化合物的比较

类似化合物

苯海拉明: 另一种具有类似抗呕吐特性的第一代抗组胺药。

环利嗪: 一种哌嗪衍生物,在治疗晕动病和眩晕方面具有类似的用途。

异丙嗪: 一种具有强抗呕吐和镇静作用的吩噻嗪衍生物

美克利嗪二盐酸盐的独特性

美克利嗪二盐酸盐在抗组胺、抗呕吐和抗眩晕特性方面的结合是独一无二的。与其他一些抗组胺药不同,美克利嗪的镇静作用相对较低,使其适合在需要避免嗜睡的情况下使用。 其持久的药效和良好的安全性进一步使其区别于其他类似化合物 .

生物活性

Meclizine dihydrochloride is a first-generation antihistamine primarily used to treat motion sickness and vertigo. Its biological activity is characterized by its interaction with histamine H1 receptors, which plays a crucial role in its therapeutic effects and side effects. This article explores the biological mechanisms, pharmacodynamics, and clinical implications of this compound, supported by relevant research findings.

Meclizine acts as an H1 receptor antagonist , inhibiting the action of histamine at the H1 receptor sites in the central nervous system (CNS). This inhibition helps to alleviate symptoms of nausea, vomiting, and dizziness associated with motion sickness. The drug's mechanism involves:

- Antagonistic Action : Meclizine binds to H1 receptors, blocking histamine signaling pathways that mediate nausea and vestibular stimulation.

- Anticholinergic Effects : It possesses antimuscarinic properties, contributing to its sedative effects and potential side effects such as dry mouth and drowsiness .

Pharmacodynamics

The pharmacodynamics of meclizine indicate its effectiveness in reducing vestibular excitability:

- Onset of Action : Approximately 1 hour after oral administration.

- Duration : Effects can last from 8 to 24 hours.

- Plasma Concentration : Peak plasma concentrations are reached around 3 hours post-dose .

Structural Insights

Recent studies utilizing microcrystal electron diffraction (MicroED) have elucidated the three-dimensional structure of this compound. This research revealed:

- The presence of two racemic enantiomers (R/S) within the crystal structure.

- Strong hydrogen bonding interactions that stabilize the crystal lattice .

Understanding the structural nuances aids in grasping how meclizine interacts with its target receptors.

Biological Activity and Clinical Applications

Meclizine's biological activity extends beyond its antihistaminic properties:

- Pregnane X Receptor Activation : Meclizine acts as an agonist for the human pregnane X receptor (hPXR), enhancing gene expression related to drug metabolism in hepatocytes. This property suggests potential implications for drug-drug interactions and metabolic pathways .

- Neuroprotective Effects : Studies indicate that meclizine may confer neuroprotection in models of neurodegenerative diseases by attenuating mitochondrial dysfunction and promoting glycolysis .

Case Studies and Clinical Findings

Meclizine has been widely studied for its efficacy in various clinical settings:

- Motion Sickness : A study demonstrated that meclizine significantly reduced symptoms of motion sickness compared to placebo, highlighting its effectiveness in preventing nausea during travel.

- Vertigo Management : Clinical trials have shown that meclizine is beneficial for patients experiencing vertigo due to vestibular disorders, providing symptomatic relief .

- Pregnancy-related Nausea : Meclizine has been reported to alleviate morning sickness in pregnant women, with effectiveness noted in approximately 75% of cases .

Adverse Effects

While meclizine is effective, it is associated with several adverse effects due to its central nervous system activity:

属性

CAS 编号 |

1104-22-9 |

|---|---|

分子式 |

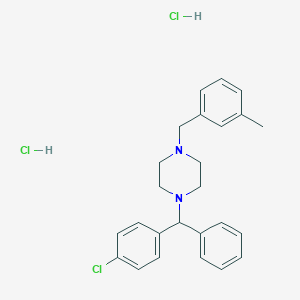

C25H28Cl2N2 |

分子量 |

427.4 g/mol |

IUPAC 名称 |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |

InChI 键 |

GJNMJOHYRWHJQB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |

规范 SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

163837-33-0 163837-34-1 1104-22-9 |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

569-65-3 (Parent) |

同义词 |

Agyrax Antivert Bonamine Bonine Chiclida D Vert D-Vert Dihydrochloride, Meclizine DVert Histametizyn Hydrochloride, Meclizine Meclizine Meclizine Dihydrochloride Meclizine Hydrochloride Meclizine Monohydrochloride Meclozine Monohydrochloride, Meclizine Parachloramine Ru Vert M Ru-Vert-M |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。